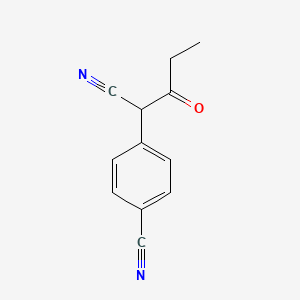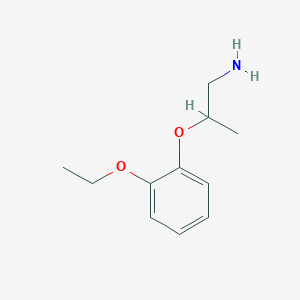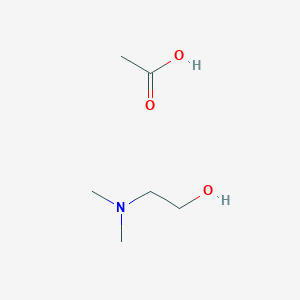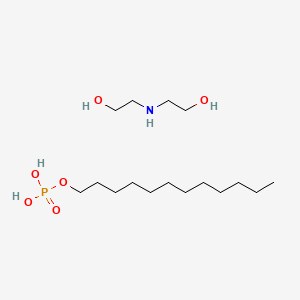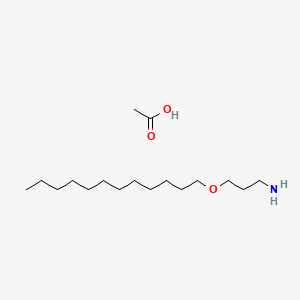
3-(Dodecyloxy)propylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecyloxy)propylammonium acetate is a chemical compound with the molecular formula C17H37NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 3-(Dodecyloxy)propylammonium acetate typically involves a two-step process. The first step is the reaction of dodecyl alcohol with 3-chloropropylamine to form 3-(dodecyloxy)propylamine. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene. The second step involves the reaction of 3-(dodecyloxy)propylamine with acetic acid to form this compound. This reaction is typically carried out at room temperature with stirring .
Análisis De Reacciones Químicas
3-(Dodecyloxy)propylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are carboxylic acids and aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are primary amines and alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Aplicaciones Científicas De Investigación
3-(Dodecyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: This compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a stabilizing agent in drug delivery systems.
Industry: This compound is used in the production of cosmetics, detergents, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Dodecyloxy)propylammonium acetate involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic dodecyl group and the hydrophilic ammonium acetate group .
Comparación Con Compuestos Similares
3-(Dodecyloxy)propylammonium acetate can be compared with other similar compounds such as:
3-(Decyloxy)propylammonium acetate: This compound has a shorter alkyl chain, resulting in different physical and chemical properties.
3-(Tetradecyloxy)propylammonium acetate: This compound has a longer alkyl chain, leading to increased hydrophobicity and different reactivity.
3-(Hexadecyloxy)propylammonium acetate: This compound has an even longer alkyl chain, which further increases its hydrophobicity and alters its interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
68123-05-7 |
|---|---|
Fórmula molecular |
C17H37NO3 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
acetic acid;3-dodecoxypropan-1-amine |
InChI |
InChI=1S/C15H33NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4) |
Clave InChI |
HWNJCLSJXCSPFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
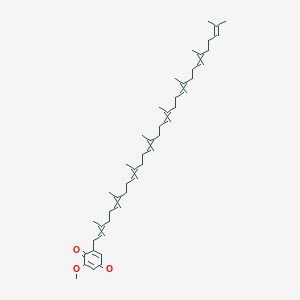

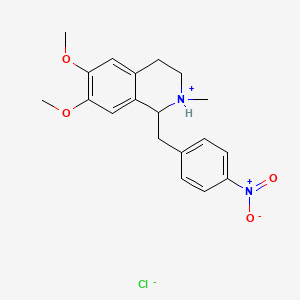
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)


